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Compound Name: 4-(Methoxymethoxy)-2-nitroaniline
CAS No.: 54029-61-7
Cat. No.: B021294
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Executive Summary & Strategic Value

4-(Methoxymethoxy)-2-nitroaniline serves as a high-value "masked" intermediate in the
synthesis of nitrogen-containing heterocycles, particularly benzimidazoles and quinoxalines.

In medicinal chemistry, its primary value lies in the Methoxymethyl (MOM) ether moiety. This
group acts as a robust protecting group for the phenol functionality, offering three critical
advantages over a simple methoxy or benzyl group:

» Orthogonality: The MOM group is stable under basic conditions (alkylation, nucleophilic
substitution) and reductive conditions (nitro reduction), but is easily removed with mild acid,
unlike methyl ethers (which require harsh BBrs) or benzyl ethers (which cleave during
hydrogenation).

e Solubility: The oxygen-rich MOM tail improves the solubility of lipophilic nitro-aromatic
intermediates in organic solvents compared to their free-phenol counterparts.

o Late-Stage Diversification: It allows the installation of a hydroxyl group (a key H-bond
donor/acceptor) at a precise position after the core heterocycle has been constructed.
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Chemical Identity & Properties

Property Data

Chemical Name 4-(Methoxymethoxy)-2-nitroaniline
CAS Number 54029-61-7

Molecular Formula CsH10N204

Molecular Weight 198.18 g/mol

Appearance Orange Crystalline Solid

Soluble in DCM, Acetone, Ethyl Acetate;

Solubility ) )
Sparingly soluble in Water
Primary Amine (Weak nucleophile), Nitro
Key Functional Groups (Electron-withdrawing), MOM-Ether (Acid-labile

protecting group)

Synthetic Logic & Pathway Visualization

The following diagram illustrates the strategic workflow for utilizing this compound to generate a
5-hydroxybenzimidazole core, a privileged scaffold in kinase inhibitors (e.g., targeting EGFR,
VEGFR).
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Figure 1: Synthetic workflow transforming the nitroaniline precursor into a bioactive
benzimidazole scaffold via the MOM-protected intermediate.
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Experimental Protocols

Protocol A: Selective Synthesis of 4-
(Methoxymethoxy)-2-nitroaniline

Objective: To protect the phenolic hydroxyl group without alkylating the aniline amine.

Mechanism: The phenolic proton (pKa ~8) is significantly more acidic than the aniline protons
(pKa ~25) due to the electron-withdrawing nitro group. Using a weak base ensures
regioselectivity.

Materials:

4-Amino-3-nitrophenol (1.0 eq)

Chloromethyl methyl ether (MOMCI) (1.1 eq) [Caution: Carcinogen]

Potassium Carbonate (K2COs) (1.5 eq) or Diisopropylethylamine (DIPEA)

Acetone or DMF (Anhydrous)

Procedure:

Dissolution: Dissolve 4-amino-3-nitrophenol (10 mmol) in anhydrous Acetone (50 mL) under
an inert atmosphere (N2).

e Base Addition: Add K2COs (15 mmol) and stir at 0°C for 15 minutes. The solution will darken
as the phenoxide forms.

» Alkylation: Dropwise add MOMCI (11 mmol) over 10 minutes. Note: If MOMCI is unavailable,
it can be generated in situ using dimethoxymethane and acetyl chloride, though commercial
sources are preferred for reproducibility.

e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (50% EtOAc/Hexane). The product (MOM-ether) is less polar than the starting phenol.

o Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash
with water (2x) and brine.
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 Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
o Yield Target: >85%][1][2]

o Validation: *H NMR should show the characteristic MOM singlet (~3.4 ppm) and doublet
(~5.2 ppm).

Protocol B: Reduction to the Diamine (Benzimidazole
Precursor)

Objective: To reduce the nitro group to an amine without cleaving the MOM ether.

Context: Unlike Benzyl (Bn) ethers, MOM ethers are generally stable to standard catalytic
hydrogenation (Hz/Pd-C) under neutral conditions.

Procedure:

Setup: Dissolve 4-(Methoxymethoxy)-2-nitroaniline (5 mmol) in MeOH (30 mL).

Catalyst: Add 10% Pd/C (10 wt% loading).

Reduction: Stir under Hz balloon pressure (1 atm) for 2—4 hours.

o Alternative: If halogen substituents are present elsewhere on the molecule (which might
be labile to Pd/Hz2), use Iron powder (5 eq) and NH4ClI (5 eq) in EtOH/Water (3:1) at 70°C.

Isolation: Filter through a Celite pad to remove Pd/C. Concentrate immediately.

o Critical Note: The resulting 4-(methoxymethoxy)benzene-1,2-diamine is oxidation-sensitive
(turns dark/purple upon air exposure). Use immediately in the next cyclization step.

Protocol C: Cyclization and Deprotection (The
"Unmasking")

Objective: Form the heterocycle and reveal the hydroxyl group.

Procedure:
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» Cyclization: React the fresh diamine with an aldehyde (R-CHO) in the presence of Na2S20s
(oxidant) in DMF/Ethanol at reflux, or use a carboxylic acid in PPA (Polyphosphoric acid).

o MOM Deprotection:

o

Dissolve the cyclized intermediate in MeOH.

[¢]

Add 4M HCI in Dioxane (or concentrated HCI drops). Heat to 50°C for 1 hour.

[¢]

Result: The acetal linkage of the MOM group hydrolyzes, releasing the free phenol.

[e]

Workup: Neutralize with NaHCO:s to precipitate the 5-hydroxybenzimidazole.

Medicinal Chemistry Applications
Kinase Inhibitor Desigh (EGFR/VEGFR)

Many tyrosine kinase inhibitors require a hydrogen bond donor/acceptor pair to interact with the
"hinge region” of the ATP binding pocket.

* Role of CAS 54029-61-7: It acts as the precursor for the "head" or "tail" of the inhibitor.

o Example: In the synthesis of analogs to Gefitinib or Osimertinib, the 5-hydroxy group
(revealed from MOM) can be further alkylated with solubilizing chains (e.g., morpholine-
propyl) after the core is built, preventing side reactions during the core synthesis.

Bioconjugation Handles

The MOM-protected phenol prevents the formation of quinone-imines during the synthesis of
antibody-drug conjugate (ADC) payloads. Once the cytotoxic payload is assembled, the MOM
group is removed to provide the attachment point for the linker.

Synthesis of Benzoxazinones

Reaction of 4-(Methoxymethoxy)-2-nitroaniline with chloroacetyl chloride, followed by
reduction and cyclization, yields benzoxazinone derivatives, which are potent pharmacophores
in anticoagulants.
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Safety & Handling (E-E-A-T)

e MOM-CI Warning: Chloromethyl methyl ether is a known human carcinogen (OSHA
regulated). All reactions involving MOM-CI must be performed in a properly functioning fume
hood with double-gloving.

o Compound Stability: 4-(Methoxymethoxy)-2-nitroaniline is stable at room temperature but
should be stored away from strong acids (which cleave the MOM group) and reducing
agents (until ready for use).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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